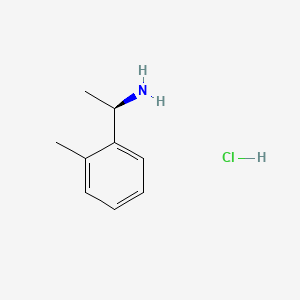

(R)-1-(o-Tolyl)ethanamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-1-(o-Tolyl)ethanamine hydrochloride: is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. It is characterized by the presence of a tolyl group attached to the ethanamine structure, with the hydrochloride salt form enhancing its solubility and stability.

准备方法

Synthetic Routes and Reaction Conditions:

Asymmetric Synthesis: The preparation of ®-1-(o-Tolyl)ethanamine hydrochloride often involves asymmetric synthesis to ensure the desired chirality. One common method is the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents.

Reductive Amination: Another approach is the reductive amination of o-tolualdehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods:

Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of the corresponding nitrile or imine intermediates using metal catalysts such as palladium or platinum.

Continuous Flow Synthesis: Modern techniques like continuous flow synthesis are also employed to enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions:

Oxidation: ®-1-(o-Tolyl)ethanamine hydrochloride can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation Products: Imines, oximes.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry:

Chiral Synthesis: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

Medicine:

Pharmaceuticals: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry:

Material Science: Utilized in the synthesis of advanced materials with specific chiral properties.

作用机制

Molecular Targets and Pathways:

Receptor Binding: The compound can interact with specific receptors or enzymes, modulating their activity.

Pathway Involvement: It may influence biochemical pathways related to neurotransmission or metabolic processes.

相似化合物的比较

(S)-1-(o-Tolyl)ethanamine hydrochloride: The enantiomer of the compound, with different chiral properties.

1-(p-Tolyl)ethanamine hydrochloride: A positional isomer with the tolyl group in the para position.

Uniqueness:

Chirality: The ®-configuration imparts specific stereochemical properties, making it unique in chiral synthesis.

Reactivity: Its reactivity profile differs from its enantiomer and positional isomers, leading to distinct applications and outcomes in chemical reactions.

生物活性

(R)-1-(o-Tolyl)ethanamine hydrochloride, a chiral amine compound, is recognized for its unique biological activities and potential applications in pharmacology. This compound, with the molecular formula C9H14ClN and a molecular weight of approximately 171.67 g/mol, features an o-tolyl group attached to an ethanamine backbone. Its hydrochloride form enhances solubility and stability, making it valuable in both laboratory and industrial contexts.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The compound may function as an enzyme inhibitor or receptor agonist, modulating biological pathways by binding to active or allosteric sites on target proteins. This mechanism is crucial for its potential therapeutic applications in treating neurological disorders and cancer.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Neurological Disorders: It has been investigated for its role in developing drugs targeting conditions such as schizophrenia and depression.

- Cancer Research: The compound shows promise as a precursor for synthesizing biologically active molecules with anticancer properties.

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with its structural analogs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(o-Tolyl)ethanamine hydrochloride | Enantiomer with similar properties | Different biological activity due to chirality |

| 1-(p-Tolyl)ethanamine hydrochloride | Positional isomer with para substitution | Different reactivity profile |

| 1-(m-Tolyl)ethanamine hydrochloride | Positional isomer with meta substitution | Distinct properties affecting pharmacokinetics |

Research Findings

Recent studies have highlighted the efficacy of this compound in various assays:

- In Vitro Studies : The compound has shown significant binding affinity to trace amine-associated receptor 1 (TAAR1), suggesting its potential as a modulator for dopaminergic pathways. In vitro assays indicated effective activation of TAAR1 at concentrations ranging from 0.033 to 0.112 μM .

- In Vivo Efficacy : In animal models, particularly dopamine transporter knockout (DAT-KO) rats, this compound demonstrated a dose-dependent reduction in hyperlocomotion, indicating its potential application in treating psychosis-like states .

- Pharmacokinetic Properties : The compound is predicted to have high oral bioavailability and good absorption characteristics, which are essential for drug development.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

- Case Study 1 : A study focused on the modulation of TAAR1 found that compounds structurally related to this compound exhibited varying degrees of agonistic activity, highlighting the importance of structural modifications on biological outcomes .

- Case Study 2 : Research involving the synthesis of derivatives from this compound demonstrated enhanced activity against specific cancer cell lines, reinforcing its role as a precursor in drug design.

属性

IUPAC Name |

(1R)-1-(2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGAKUOLRVQVHG-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。